Cas no 252209-96-4 (methyl 2-(3-aminophenyl)-2-methylpropanoate)

Methyl 2-(3-aminophenyl)-2-methylpropanoate is a versatile intermediate in organic synthesis, particularly valued for its aromatic amine and ester functional groups. The compound's structure, featuring a sterically hindered α-carbon and a reactive amino group, makes it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step syntheses. The ester moiety allows for further derivatization, while the aromatic amine group facilitates coupling reactions, such as amide formation or diazotization. This compound is particularly advantageous in applications requiring controlled reactivity and selective functionalization.
methyl 2-(3-aminophenyl)-2-methylpropanoate structure
252209-96-4 structure
Product name:methyl 2-(3-aminophenyl)-2-methylpropanoate
CAS No:252209-96-4
MF:C11H15NO2
Molecular Weight:193.242303133011
MDL:MFCD20721323
CID:2126443
PubChem ID:18321638

methyl 2-(3-aminophenyl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3-aminophenyl)-2-methylpropanoate
    • CS-0450084
    • AKOS026675798
    • methyl 2-(3-aminophenyl)-2-methyl-propionate
    • SCHEMBL1068045
    • EN300-180839
    • DA-07671
    • 252209-96-4
    • TS-02744
    • RFTOFJJRLNMARC-UHFFFAOYSA-N
    • methyl2-(3-aminophenyl)-2-methylpropanoate
    • G79198
    • MDL: MFCD20721323
    • インチ: InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
    • InChIKey: RFTOFJJRLNMARC-UHFFFAOYSA-N
    • SMILES: CC(C)(C1=CC(=CC=C1)N)C(=O)OC

計算された属性

  • 精确分子量: 193.110278721g/mol
  • 同位素质量: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 52.3Ų

methyl 2-(3-aminophenyl)-2-methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-180839-1.0g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
1g
$785.0 2023-06-02
Enamine
EN300-180839-0.25g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
0.25g
$723.0 2023-09-19
Enamine
EN300-180839-0.05g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
0.05g
$660.0 2023-09-19
Enamine
EN300-180839-2.5g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
2.5g
$1539.0 2023-09-19
Enamine
EN300-180839-5.0g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
5g
$2277.0 2023-06-02
Enamine
EN300-180839-0.5g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
0.5g
$754.0 2023-09-19
Enamine
EN300-180839-5g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
5g
$2277.0 2023-09-19
Enamine
EN300-180839-1g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
1g
$785.0 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X89975-250mg
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4 95%
250mg
¥468.0 2023-09-05
Enamine
EN300-180839-10g
methyl 2-(3-aminophenyl)-2-methylpropanoate
252209-96-4
10g
$3376.0 2023-09-19

methyl 2-(3-aminophenyl)-2-methylpropanoate 関連文献

methyl 2-(3-aminophenyl)-2-methylpropanoateに関する追加情報

Methyl 2-(3-Aminophenyl)-2-Methylpropanoate (CAS No. 252209-96-4): An Overview of Its Structure, Properties, and Applications

Methyl 2-(3-aminophenyl)-2-methylpropanoate (CAS No. 252209-96-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as methyl 3-amino-α-methylbenzeneacetate, is characterized by its unique molecular structure and diverse applications in various scientific and industrial domains.

The chemical formula of methyl 2-(3-aminophenyl)-2-methylpropanoate is C11H15NO2, and it has a molecular weight of approximately 193.24 g/mol. The compound consists of a benzene ring substituted with an amino group at the para position (C3) and a methylpropanoate moiety attached to the same ring. The presence of the amino group imparts significant reactivity and functionality to the molecule, making it a valuable intermediate in synthetic chemistry.

One of the key features of methyl 2-(3-aminophenyl)-2-methylpropanoate is its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This property facilitates its use in various chemical reactions and processes. Additionally, the compound exhibits good thermal stability, which is crucial for maintaining its integrity during synthesis and storage.

In recent years, methyl 2-(3-aminophenyl)-2-methylpropanoate has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of drugs targeting neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the successful synthesis of a series of novel compounds derived from methyl 2-(3-aminophenyl)-2-methylpropanoate, which exhibited potent neuroprotective effects in preclinical models of Parkinson's disease.

Another promising application of methyl 2-(3-aminophenyl)-2-methylpropanoate is in the development of anti-inflammatory agents. Research conducted by a team at the University of California (2019) demonstrated that derivatives of this compound could effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.

Beyond pharmaceutical applications, methyl 2-(3-aminophenyl)-2-methylpropanoate has also found utility in materials science. A study published in the Journal of Polymer Science (2018) explored the use of this compound as a monomer for synthesizing functional polymers with enhanced mechanical properties and thermal stability. The resulting polymers showed promise for applications in advanced coatings and adhesives.

The synthesis of methyl 2-(3-aminophenyl)-2-methylpropanoate typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of 3-aminoacetophenone with methyl acrylate in the presence of a suitable catalyst. This method has been optimized to produce high-purity methyl 2-(3-aminophenyl)-2-methylpropanoate with minimal side products.

The safety profile of methyl 2-(3-aminophenyl)-2-methylpropanoate is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, standard precautions should be taken to avoid skin contact and inhalation. The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its stability.

In conclusion, methyl 2-(3-aminophenyl)-2-methylpropanoate (CAS No. 252209-96-4) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique molecular structure and versatile reactivity make it an invaluable intermediate for synthesizing novel compounds with therapeutic potential. Ongoing research continues to uncover new applications for this compound, further highlighting its significance in the scientific community.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD